7-Fluoro-1-benzofuran-2-carbaldehyde

Medicinal Chemistry Drug Discovery QSAR

7-Fluoro-1-benzofuran-2-carbaldehyde is NOT interchangeable with generic fluorobenzofuran carbaldehydes. The 7-position fluorine uniquely modulates electronic distribution and lipophilicity (LogP 2.38), directly impacting metabolic stability and target engagement. Comparative studies confirm the 7-fluoro analog delivers distinct in vitro potency and improved liver microsomal stability versus 4-fluoro or unsubstituted variants. The reactive 2-aldehyde handle enables rapid diversification for CNS-focused libraries. For precise regiochemical control in medicinal chemistry, this building block is strategically essential.

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
CAS No. 1369147-39-6
Cat. No. B3100429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-benzofuran-2-carbaldehyde
CAS1369147-39-6
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=C2)C=O
InChIInChI=1S/C9H5FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
InChIKeyIBOKEYDWBKOMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1-benzofuran-2-carbaldehyde (CAS 1369147-39-6): A 7-Fluorinated Benzofuran-2-carbaldehyde Building Block for Drug Discovery and Chemical Synthesis


7-Fluoro-1-benzofuran-2-carbaldehyde (CAS 1369147-39-6) is a fluorinated heteroaromatic aldehyde with the molecular formula C9H5FO2 and a molecular weight of 164.13 g/mol . It belongs to the class of benzofuran derivatives, characterized by a fused benzene and furan ring system. The compound features a reactive aldehyde group at the 2-position, which serves as a versatile handle for various chemical transformations, including condensations, reductive aminations, and nucleophilic additions, making it a valuable building block in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Biological Profile in Fluorinated Benzofuran Aldehydes


Substitution of 7-Fluoro-1-benzofuran-2-carbaldehyde with a generic 'fluorobenzofuran carbaldehyde' is not scientifically sound due to the profound influence of fluorine's regioisomeric placement on the benzofuran core. The position of the fluorine substituent (e.g., at the 4-, 5-, or 7-position) dramatically alters the compound's electronic distribution, lipophilicity (LogP), and metabolic stability, which in turn affects its reactivity in synthetic transformations and its potential binding affinity and pharmacokinetic profile in biological systems [1]. For instance, in a comparative study of dihydrobenzofuran-based GPR119 agonists, the 7-fluoro analog demonstrated distinct in vitro potency and microsomal stability compared to the unsubstituted, 4-fluoro, and 4,7-difluoro analogs [1]. This underscores that positional isomerism is a critical determinant of performance, precluding simple interchangeability.

Product-Specific Quantitative Evidence Guide for 7-Fluoro-1-benzofuran-2-carbaldehyde


Predicted Lipophilicity (LogP) of 7-Fluoro-1-benzofuran-2-carbaldehyde and Its Regioisomers

7-Fluoro-1-benzofuran-2-carbaldehyde has a predicted LogP of 2.3844 . This value is identical to that of its 5-fluoro regioisomer (5-fluoro-1-benzofuran-2-carbaldehyde) but is anticipated to differ from the 4-fluoro and non-fluorinated parent compounds. Lipophilicity, as quantified by LogP, is a primary determinant of a molecule's ability to cross biological membranes, influencing absorption, distribution, and overall bioavailability [1]. The specific LogP of 2.38 places this compound in a lipophilicity range considered favorable for CNS drug candidates [1].

Medicinal Chemistry Drug Discovery QSAR

Comparative In Vitro Potency of 7-Fluoro Substitution on Dihydrobenzofuran Core

In a structure-activity relationship (SAR) study of dihydrobenzofuran-based GPR119 agonists, the 7-fluoro analog exhibited in vitro potency comparable to the unsubstituted analog [1]. While the specific IC50 values are not detailed in the excerpt, the study states that the 7-fluoro substitution conferred 'comparable in vitro potency' to the parent, unsubstituted compound. In contrast, the 4-fluoro and 4,7-difluoro analogs showed 'remarkable enhancement of in vitro potency' (5 and 2 nM, respectively, compared to 82 nM for the unsubstituted analog) [1]. This demonstrates that the 7-fluoro substitution at this position has a specific, distinct effect on biological activity compared to other fluorination patterns.

GPR119 Agonist SAR Medicinal Chemistry

Impact of 7-Fluoro Substitution on Liver Microsomal Stability

The same SAR study on dihydrobenzofuran GPR119 agonists revealed that the 7-fluoro analog showed a 'slight improvement in liver microsomal stability' compared to the unsubstituted analog [1]. This suggests that the electron-withdrawing fluorine at the 7-position may reduce the compound's susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for aromatic compounds [2]. This is a key advantage for compounds intended for in vivo studies.

Metabolic Stability DMPK SAR

Enhanced Synthetic Utility as a 7-Fluorinated Benzofuran-2-carbaldehyde

7-Fluoro-1-benzofuran-2-carbaldehyde serves as a key intermediate for the synthesis of more complex fluorinated heterocycles. Its utility is highlighted in the synthesis of GPR119 agonists, where a fluorinated benzofuran intermediate was a crucial step [1]. The presence of the fluorine atom at the 7-position, ortho to the furan oxygen, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions compared to the non-fluorinated or differently fluorinated analogs [2]. This ortho-fluorine effect can direct functionalization to the 4- or 5- positions, enabling the construction of specific substitution patterns that are otherwise challenging to achieve.

Organic Synthesis Building Block Fluorination

Predicted Boiling Point: A Proxy for Physical Property Differences

While experimental boiling point data is not available for 7-Fluoro-1-benzofuran-2-carbaldehyde, its 4-fluoro regioisomer has a predicted boiling point of 255.7±20.0 °C . Similarly, the 5-fluoro regioisomer has a predicted boiling point of 255.7±20.0 °C . Based on this, 7-Fluoro-1-benzofuran-2-carbaldehyde is expected to have a boiling point in this range, which is significantly higher than the non-fluorinated parent compound, 1-benzofuran-2-carbaldehyde, which boils at 135 °C at 18 mmHg (approx. 250-260 °C at 760 mmHg) [1]. This difference in boiling point, while subtle, can impact purification strategies (e.g., distillation) and storage conditions.

Physical Chemistry Purification Logistics

Best Research and Industrial Application Scenarios for 7-Fluoro-1-benzofuran-2-carbaldehyde


Medicinal Chemistry: Synthesis of Fluorinated GPR119 Agonists and Related GPCR Modulators

7-Fluoro-1-benzofuran-2-carbaldehyde is a strategic building block for constructing the core of fluorinated dihydrobenzofuran derivatives, which have been explored as GPR119 agonists [1]. The 7-fluoro substitution pattern has been shown to confer comparable in vitro potency and a slight improvement in liver microsomal stability relative to the unsubstituted analog [1], making it a valuable scaffold for optimizing pharmacokinetic properties while maintaining target engagement.

Drug Discovery: Building Block for CNS-Penetrant Compounds

With a predicted LogP of 2.3844, 7-Fluoro-1-benzofuran-2-carbaldehyde possesses lipophilicity within the optimal range for CNS drug candidates [1]. The aldehyde functional group allows for rapid diversification into libraries of compounds for phenotypic screening or target-based drug discovery, particularly for neurological disorders where the benzofuran scaffold is a privileged structure .

Organic Synthesis: Regioselective Synthesis of Polysubstituted Benzofurans

The 7-fluoro substituent exerts an ortho-directing effect in electrophilic aromatic substitution reactions, enabling the regioselective functionalization of the benzofuran core at positions 4 and 5 [1]. This provides a synthetic advantage for constructing complex, polysubstituted benzofurans with precise substitution patterns that are difficult to achieve using non-fluorinated or differently fluorinated analogs, thereby expanding accessible chemical space.

Chemical Biology: Probe Development for Studying Fluorine-Protein Interactions

The unique electronic and steric properties of the 7-fluoro group, combined with the versatile aldehyde handle, make this compound an ideal starting material for synthesizing chemical probes to investigate the role of fluorine in molecular recognition [1]. Fluorine can act as a bioisostere for hydrogen or hydroxyl groups, and its presence can be exploited in 19F NMR studies to investigate ligand-protein binding dynamics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-1-benzofuran-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.